molecular formula C13H10ClNO B12442382 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone CAS No. 31362-68-2

2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone

Cat. No.: B12442382
CAS No.: 31362-68-2
M. Wt: 231.68 g/mol
InChI Key: NBIWKKRBJRQYME-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone typically involves the reaction of 2-chlorobenzaldehyde with 3-pyridylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(pyridin-2-YL)ethanone
  • 2-(2-Chlorophenyl)-1-(pyridin-4-YL)ethanone
  • 2-(2-Bromophenyl)-1-(pyridin-3-YL)ethanone

Uniqueness

2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

31362-68-2

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2

InChI Key

NBIWKKRBJRQYME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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